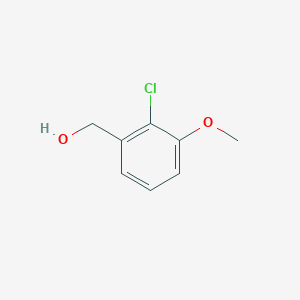

(2-Chloro-3-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHZWHNWLNIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications

Abstract

(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. The interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group, along with the reactive benzylic alcohol, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, key applications, and essential safety and handling procedures, designed to equip researchers with the knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical properties. These parameters are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring safe handling.

The structure consists of a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 3, and a hydroxymethyl group at position 1.

Table 1: Core Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | 90389-93-0 | - |

| Molecular Formula | C₈H₉ClO₂ | PubChemLite[1] |

| Molecular Weight | 172.61 g/mol | - |

| Monoisotopic Mass | 172.02911 Da | PubChemLite[1] |

| Predicted XlogP | 1.6 | PubChemLite[1] |

| Physical State | Solid or Liquid (Varies by purity and conditions) | General Chemical Knowledge |

| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | General Chemical Knowledge, ChemicalBook[2] |

Note: Some physical properties like melting and boiling points are not consistently reported in public literature and may vary based on the purity of the sample.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chemoselective reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Causality of Experimental Choice:

The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent that readily reduces aldehydes and ketones without affecting more robust functional groups, such as the aromatic ring or the chloro and methoxy substituents. Methanol is an excellent solvent for this reaction as it effectively dissolves the aldehyde substrate and the NaBH₄ reagent, and its protic nature facilitates the quenching of the intermediate borate ester to yield the final alcohol product.[3] The reaction is performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions.

Experimental Protocol: Reduction of 2-Chloro-3-methoxybenzaldehyde

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 10 volumes).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching: Once the reaction is complete (typically 1-2 hours), slowly add deionized water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[3]

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment are non-negotiable in chemical synthesis. While specific spectral data for this compound is not publicly cataloged, its structure allows for the confident prediction of characteristic signals in various spectroscopic analyses, based on well-established principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display three signals corresponding to the protons on the benzene ring. A singlet integrating to three protons would confirm the methoxy (-OCH₃) group. A singlet (or doublet, depending on coupling to the hydroxyl proton) integrating to two protons would correspond to the benzylic methylene (-CH₂OH) group, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal eight distinct carbon signals: six for the aromatic carbons (two of which are substituted), one for the methoxy carbon, and one for the benzylic methylene carbon.[4] The chemical shifts would be influenced by the attached atoms (Cl, O).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretch of the alcohol group.[4] C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the alcohol and ether would be present around 1000-1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide definitive evidence of its composition.[4] Common fragmentation patterns would include the loss of a hydroxyl radical (·OH) or water (H₂O).[4]

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups and the unique electronic properties conferred by the aromatic substituents.

Reactivity Profile:

-

Benzylic Alcohol: The primary alcohol is the most reactive site. It can be readily oxidized to 2-chloro-3-methoxybenzaldehyde using mild oxidizing agents (e.g., PCC) or to 2-chloro-3-methoxybenzoic acid with stronger agents (e.g., KMnO₄). It is also susceptible to esterification with carboxylic acids or acid chlorides, and etherification under appropriate conditions.[5]

-

Aromatic Ring: The chloro and methoxy groups direct the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined influence dictates the position of any further substitution on the ring.

Strategic Importance in Drug Development:

The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their pharmacological profiles.[6] Their presence in a synthetic building block like this compound is therefore highly valuable.

-

Chloro Group: The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[6][7] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its significance in medicinal chemistry.[8]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence conformation. Its metabolic liability (O-demethylation) can sometimes be exploited for prodrug strategies, or its stability can be fine-tuned by adjacent substituents.[6][7]

This molecule serves as a key starting point for synthesizing a variety of more complex structures, including substituted benzaldehydes, benzoic acids, benzyl ethers, and esters, which are themselves precursors to pharmacologically active heterocyclic and polycyclic compounds.

Role as a Synthetic Intermediate

Caption: Role as a key intermediate for diverse chemical scaffolds.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical reagent. The information below is synthesized from standard safety data sheets for structurally related compounds and general laboratory safety principles.

Hazard Identification:

Based on data for analogous substituted benzyl alcohols, this compound should be handled as a hazardous substance.[9][10]

-

Acute Toxicity: Harmful if swallowed.[10]

-

Irritation: Causes skin irritation and serious eye irritation.[11]

-

Respiratory: May cause respiratory irritation.[11]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[9]

Laboratory Safety Workflow

Caption: Standard safety workflow for handling chemical reagents.

Conclusion

This compound is a synthetically valuable and strategically important molecule. Its well-defined structure, predictable reactivity, and the inherent utility of its chloro and methoxy substituents make it an indispensable tool for medicinal chemists and materials scientists. By understanding its properties, mastering its synthesis, and adhering to rigorous safety standards, researchers can effectively leverage this compound to construct novel and complex molecules, driving innovation in drug discovery and beyond.

References

- ChemSynthesis. (2025). (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol - C17H14ClNO2, density, melting point, boiling point, structural formula, synthesis. [Link]

- Angene Chemical. (2026).

- PubChemLite. (2025). This compound (C8H9ClO2). [Link]

- Matrix Fine Chemicals. (n.d.). (2-METHOXYPHENYL)METHANOL | CAS 612-16-8. [Link]

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- Methanol Safety Data Sheet. (n.d.).

- WORLD RECORD VIEWS holder on THIS BLOG. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

- Gaylord Chemical. (n.d.). Methanol Solvent Properties. [Link]

- PubChem. (n.d.). (2-Chloro-3,4-dimethoxyphenyl)methanol | C9H11ClO3 | CID 2775134. [Link]

- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

- PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol | C8H11NO2 | CID 592703. [Link]

- GSRS. (n.d.). 2-((2-CHLORO-3-PYRIDINYL)METHOXY)-6-(METHOXYMETHOXY)BENZALDEHYDE. [Link]

- ATSDR. (n.d.). 4.

- PubChem. (n.d.). (2-Chloro-3-nitrophenyl)methanol | C7H6ClNO3 | CID 15132843. [Link]

- Organic Chemistry Portal. (2008).

Sources

- 1. PubChemLite - this compound (C8H9ClO2) [pubchemlite.lcsb.uni.lu]

- 2. (2-Chloro-3-pyridinyl)methanol CAS#: 42330-59-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. drughunter.com [drughunter.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol

This guide offers a comprehensive technical overview of (2-Chloro-3-methoxyphenyl)methanol, a substituted aromatic alcohol of interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, particularly as a building block in medicinal chemistry.

Chemical Identity and Structure

This compound, also known as 2-chloro-3-methoxybenzyl alcohol, is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a hydroxymethyl group. The specific arrangement of these substituents at positions 2, 3, and 1 respectively, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

While a specific CAS Registry Number for this compound is not consistently found across major chemical databases, it is indexed in resources such as PubChemLite.[1] This suggests it may be a novel or less common research chemical. For procurement and identification, referencing its systematic IUPAC name and other identifiers is crucial.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉ClO₂[1]

-

InChI: InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3[1]

-

InChIKey: JYHHZWHNWLNIMT-UHFFFAOYSA-N[1]

-

SMILES: COC1=CC=CC(=C1Cl)CO[1]

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in chemical reactions and biological systems. The data presented below for this compound are derived from computational predictions available on PubChemLite.[1]

| Property | Value | Source |

| Molecular Weight | 172.61 g/mol | [2] |

| Monoisotopic Mass | 172.02911 Da | [1] |

| XlogP (predicted) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

This data provides a foundational understanding for designing reaction conditions and for preliminary assessment in drug discovery screenings.

Synthesis of this compound

The synthesis of this compound can be logically achieved through the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This is a standard and reliable method for the preparation of benzyl alcohols. The overall synthetic workflow is depicted below.

Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde

This protocol details the reduction of the aldehyde functional group to a primary alcohol.

Materials:

-

2-Chloro-3-methoxybenzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while stirring. The addition should be controlled to manage the exothermic reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of deionized water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality: The choice of sodium borohydride is based on its mild nature and high chemoselectivity for reducing aldehydes and ketones without affecting other functional groups like the chloro and methoxy substituents. Methanol serves as a protic solvent that is compatible with NaBH₄.

Applications in Research and Drug Development

While specific biological activities or applications for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Substituted benzyl alcohols are versatile building blocks for the synthesis of a wide range of pharmaceutical compounds.

Role of Chloro and Methoxy Groups in Drug Design

The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.

-

Chloro Group: The chlorine atom can enhance the binding affinity of a molecule to its target protein through halogen bonding. It also increases lipophilicity, which can improve membrane permeability.

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous. It can also influence the conformation of the molecule, which may be critical for biological activity.

The combination of these two groups on a phenyl ring provides a scaffold that can be further elaborated to develop novel therapeutic agents. Substituted benzohydrazide derivatives, for example, have shown a range of biological activities including antimicrobial and antimycobacterial properties.[3]

The presence of the chloro and methoxy groups makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, benzimidazole derivatives, which can be synthesized from precursors like this compound, have shown promise as anti-tubercular agents.[4]

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The true potential of this compound lies in its utility as a scaffold in medicinal chemistry, where the interplay of its chloro and methoxy substituents can be exploited to design novel bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals looking to incorporate this and similar substituted benzyl alcohols into their synthetic and discovery efforts.

References

- This compound (C8H9ClO2) - PubChemLite.

- Synthesis and Characterization of Substituted Benzohydrazide Derivatives - Der Pharma Chemica.

- Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives - MDPI.

Sources

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications

Introduction

(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that represents a valuable molecular scaffold for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl alcohol core decorated with both an electron-withdrawing chlorine atom and an electron-donating methoxy group, imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the compound's physicochemical characteristics, a detailed protocol for its laboratory synthesis and purification, robust methods for its analytical characterization, and insights into its potential applications in the field of drug development. The methodologies described herein are designed to be self-validating, ensuring reliability and reproducibility for scientists and researchers.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental physical constants such as melting and boiling points are not widely reported in public literature, the provided data are based on its known chemical structure and established chemical principles.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | - |

| Molecular Weight | 172.61 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar compounds[1] |

Synthesis and Purification

The most direct and reliable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This approach is widely used for preparing substituted benzyl alcohols due to its high efficiency and the commercial availability of the starting materials.[2]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde

This protocol details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

2-Chloro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxybenzaldehyde (1 equivalent) in anhydrous methanol. The volume should be sufficient to fully dissolve the aldehyde (e.g., 10 mL of methanol per gram of aldehyde).

-

Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, cautiously add deionized water to the flask to quench the excess NaBH₄. This will result in hydrogen gas evolution, so it should be performed in a well-ventilated fume hood.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product (as determined by TLC) are combined and concentrated to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.[3]

Diagram of the Analytical Workflow

Caption: General workflow for the analytical characterization of the title compound.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet or doublet for the benzylic (-CH₂OH) protons.

-

A singlet for the hydroxyl (-OH) proton (which may be broad and its position can vary).

-

A set of multiplets in the aromatic region corresponding to the three protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Instrumentation: A standard GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.61 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.[4]

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[5]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

-

Validation: A pure sample should yield a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

Substituted benzyl alcohols are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds.[6][7] The specific substitution pattern of this compound makes it a potentially valuable building block.

Diagram of its Role as a Building Block

Sources

- 1. 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. public.pensoft.net [public.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

(2-Chloro-3-methoxyphenyl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2-Chloro-3-methoxyphenyl)methanol

Introduction

In the landscape of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent research and development. Substituted aromatic alcohols, such as this compound, serve as versatile intermediates and building blocks. Their precise atomic arrangement dictates their reactivity, biological activity, and physical properties. An error in structural assignment can lead to significant losses in time, resources, and scientific validity.

This technical guide presents a holistic and self-validating workflow for the complete structure elucidation of this compound. We move beyond a mere listing of techniques, instead adopting a problem-solving approach that a researcher would employ when presented with a newly synthesized or procured sample. Each analytical step is chosen for the specific piece of the structural puzzle it solves, with the data from each technique corroborating the others to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a practical, field-proven methodology for molecular characterization.

Compound Identity and Synthetic Context

Before analysis, it is crucial to understand the target molecule and its likely synthetic origin. This context informs our expectations for the analytical data and potential impurities.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₉ClO₂[1]

-

Molecular Weight: 172.61 g/mol

-

Canonical SMILES: COC1=CC=CC(=C1Cl)CO[1]

The most direct and common synthetic route to this alcohol is the reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde.[2][3][4] This reaction is typically high-yielding and clean, but the analytical workflow must be capable of detecting any unreacted starting material or side products.

Caption: Synthetic pathway for this compound.

Protocol 1: Reduction of 2-Chloro-3-methoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-chloro-3-methoxybenzaldehyde in anhydrous methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[2]

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

-

Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute acid.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Part I: Mass Spectrometry – The Molecular Blueprint

Causality: The first analytical question is always: "What is the molecular weight and elemental formula?" Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides this foundational data and offers the first clue to the compound's identity and purity.

For halogenated compounds, MS provides a distinct signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic 3:1 ratio for the molecular ion peak (M⁺) and any fragments containing the chlorine atom.[5]

Expected Data:

| Ion / Fragment | Formula | Predicted m/z | Interpretation |

| [M]⁺ | [C₈H₉³⁵ClO₂]⁺ | 172 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₈H₉³⁷ClO₂]⁺ | 174 | Molecular ion with ³⁷Cl (confirms one Cl atom) |

| [M-H₂O]⁺ | [C₈H₇Cl]⁺ | 154/156 | Loss of water from the alcohol |

| [M-CH₃O]⁺ | [C₇H₆ClO]⁺ | 141/143 | Loss of a methoxy radical |

| [M-CH₂OH]⁺ | [C₇H₆ClO]⁺ | 141/143 | Loss of the hydroxymethyl radical |

Protocol 2: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the primary peak to assess purity. Analyze the corresponding mass spectrum, specifically looking for the molecular ion pair at m/z 172/174 and characteristic fragmentation patterns.

Part II: Infrared Spectroscopy – Functional Group Fingerprinting

Causality: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and definitive technique for this purpose. It validates the presence of the hydroxyl (-OH) and methoxy (C-O-C) groups and confirms the aromatic nature of the molecule.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H stretch (broad) | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1100 - 1000 | C-O stretch | Primary Alcohol |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

-

Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis: Process the spectrum (baseline correction, if needed) and identify the key absorption bands corresponding to the expected functional groups.

Part III: NMR Spectroscopy – The Definitive Connectivity Map

Causality: While MS and IR confirm the formula and functional groups, they cannot definitively distinguish between constitutional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for mapping the precise connectivity of atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.3 | Doublet of doublets | 1H | Ar-H | Ortho to -CH₂OH, meta to -Cl |

| ~ 7.1 | Triplet | 1H | Ar-H | Flanked by two other Ar-H |

| ~ 6.9 | Doublet of doublets | 1H | Ar-H | Ortho to -OCH₃, meta to -Cl |

| ~ 4.7 | Singlet | 2H | -CH₂ -OH | Methylene protons adjacent to OH and ring |

| ~ 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons |

| ~ 2.0 | Broad Singlet | 1H | -OH | Labile hydroxyl proton; may exchange |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 155 | Quaternary | C -OCH₃ |

| ~ 138 | Quaternary | C -CH₂OH |

| ~ 133 | Quaternary | C -Cl |

| ~ 128 | CH | Aromatic CH |

| ~ 122 | CH | Aromatic CH |

| ~ 115 | CH | Aromatic CH |

| ~ 62 | CH₂ | CH₂ OH |

| ~ 56 | CH₃ | OCH₃ |

Protocol 4: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to TMS. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign each signal to its corresponding nucleus in the molecule.

Caption: A self-validating workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a quintessential example of modern analytical chemistry, requiring a synergistic and logical application of multiple spectroscopic and chromatographic techniques. This guide has outlined a workflow that begins with establishing the molecular formula and purity via GC-MS, proceeds to identify key functional groups with FT-IR, and culminates in the definitive mapping of atomic connectivity through ¹H and ¹³C NMR. Each step provides a piece of the puzzle, and critically, the data from each technique must be consistent with the others. This cross-validation is the hallmark of a trustworthy and robust structural assignment, providing the absolute certainty required for advanced applications in research and development.

References

- ChemSynthesis. (n.d.). (2-chloro-3-quinolinyl)(2-methoxyphenyl)methanol.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubChemLite. (n.d.). This compound (C8H9ClO2).

- Chemguide. (n.d.). Reduction of Aldehydes and Ketones.

- Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane.

- Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths. The Astrophysical Journal, 969(1), 1.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information.

- Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3, and boron tri-sec-butoxide, B(O-s-Bu)3.

Sources

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules targeted for pharmaceutical applications. The strategic placement of the chloro and methoxy substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role as a pivotal intermediate in medicinal chemistry. Detailed experimental protocols, spectroscopic data interpretation, and a discussion of its utility in the development of therapeutic agents are presented to support researchers in its effective application.

Introduction: The Strategic Importance of Substituted Phenylmethanols

Substituted aromatic alcohols are fundamental precursors in the synthesis of a vast array of organic compounds. The functional group handles—the hydroxyl moiety and the substituents on the aromatic ring—allow for a diverse range of chemical transformations. In the context of drug discovery, the specific substitution pattern on a phenyl ring can profoundly impact a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic properties.

This compound is a prime example of a strategically substituted intermediate. The presence of a chlorine atom, a common halogen in pharmaceuticals, can enhance membrane permeability and binding interactions. The methoxy group, an electron-donating substituent, can modulate the electronic nature of the aromatic ring and participate in hydrogen bonding. The primary alcohol function provides a reactive site for elaboration into ethers, esters, or for oxidation to the corresponding aldehyde or carboxylic acid, paving the way for the construction of more complex molecular architectures.

This technical guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its characterization and application as a key building block in the development of novel therapeutic agents.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of the corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This approach is favored due to the ready availability of the starting aldehyde and the high yields achievable with common reducing agents.

Synthetic Workflow: From Aldehyde to Alcohol

The transformation of the aldehyde to the primary alcohol is a cornerstone of organic synthesis. The causality behind the choice of a mild reducing agent like sodium borohydride lies in its excellent chemoselectivity for aldehydes and ketones over other potentially reducible functional groups, ensuring a clean conversion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-3-methoxybenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Chloro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reduction: Cool the flask in an ice bath. While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water while the flask is still in the ice bath. Continue stirring for an additional 15 minutes.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the final product using NMR and IR spectroscopy.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical and spectroscopic data.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52516-43-5[1] |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol [1] |

| Appearance | White to off-white solid or colorless oil |

| Predicted ¹H NMR | Aromatic protons (δ 6.8-7.4 ppm), Methylene protons (δ ~4.7 ppm), Methoxy protons (δ ~3.9 ppm), Hydroxyl proton (variable) |

| Predicted ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ ~60-65 ppm), Methoxy carbon (δ ~56 ppm) |

| Key IR Absorptions | O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1030 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

Note: Predicted NMR values are based on the analysis of structurally similar compounds and established chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Interpreting the Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their relative positions on the ring. The benzylic methylene protons will appear as a singlet, and the methoxy protons will also be a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the chloro and methoxy substituents. The methylene and methoxy carbons will have characteristic signals in the aliphatic region of thespectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the hydroxyl group, which will present as a broad absorption band in the region of 3300-3400 cm⁻¹. The presence of the C-O and C-Cl bonds will also be indicated by characteristic stretching vibrations.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further functionalize the hydroxyl group and the potential for the substituted phenyl ring to engage in key interactions with biological targets.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted phenyl moiety of this compound can serve as a scaffold for the development of potent and selective kinase inhibitors. For example, related chlorinated and methoxylated phenyl structures are found in inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[2]

The general strategy involves using the this compound as a starting point to introduce other functionalities that can interact with the kinase active site.

Caption: Generalized workflow for the use of this compound in the synthesis of kinase inhibitors.

While a specific drug on the market directly synthesized from this compound is not readily identifiable in the public literature, the frequent appearance of the 2-chloro-3-methoxyphenyl moiety in patents for kinase inhibitors underscores its importance to medicinal chemists in the field.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: May be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis from the corresponding benzaldehyde, coupled with the unique electronic and steric properties conferred by its substituents, makes it a valuable precursor for the development of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and potential applications of this compound is crucial for its effective utilization in the design and development of the next generation of therapeutic agents.

References

- PubChem. This compound.

- The Royal Society of Chemistry. (2014). Supporting information for Asymmetric transfer hydrogenation of prochiral ketones with chiral catalyst generated in situ from [RuCl2(p-cymene)]2 and chiral amino alcohols.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Novachemistry. Products.

- Harris, P. A., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681–4684.

- The Royal Society of Chemistry. (2011). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters.

- Wiley-VCH. (2013). Supporting Information for "Aerobic Oxidation of Alcohols to Aldehydes and Ketones Catalyzed by a Copper(I) Complex".

- Molbase. (2-AMINO-4-METHOXYBENZYL ALCOHOL).

- Yu, Y., et al. (2016). Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry, 59(23), 10646–10658.

- Google Patents. (CN113024360A - Synthesis method of m-methoxy benzyl alcohol).

- Khan, I., et al. (2021). Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. ACS Omega, 6(40), 26169–26182.

- PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.

- Sabbah, D. A., et al. (2019). Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 15(4), 417–433.

- Wang, Y., et al. (2022). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Bioorganic Chemistry, 119, 105574.

- de Cássia da Silveira e Sá, R., & de Freitas, O. (2014).

- PubChem. (2s,3r,4r,5s,6r)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol.

- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15–36.

- Google Patents. (US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids).

- Sharma, S., & Lahiri, G. K. (2018). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of Scientific Research in Biological Sciences, 5(4), 17–22.

Sources

Introduction: Strategic Importance of (2-Chloro-3-methoxyphenyl)methanol

An In-depth Technical Guide to the Synthesis of (2-Chloro-3-methoxyphenyl)methanol

This compound is a substituted benzyl alcohol derivative that serves as a valuable building block in organic synthesis. Its structural complexity, featuring a specific trisubstitution pattern on the benzene ring, makes it a key intermediate for constructing more elaborate molecular architectures. The presence of both a chloro and a methoxy group is particularly significant in medicinal chemistry and drug discovery. These substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and bioavailability.[1][2][3][4] The chloro group can act as a bioisostere for a methyl group and can form halogen bonds, while the methoxy group can modulate solubility and act as a hydrogen bond acceptor.[4] This guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound, offering field-proven insights into experimental design and execution for professionals in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [5] |

| Molecular Weight | 172.61 g/mol | |

| CAS Number | 187731-65-3 | [6] |

| Appearance | (Predicted) Solid or liquid | |

| SMILES | COC1=CC=CC(=C1Cl)CO | [5] |

| InChIKey | JYHHZWHNWLNIMT-UHFFFAOYSA-N | [5] |

Primary Synthesis Pathway: A Two-Step Approach from 2-Chloroanisole

The most reliable and regioselective synthesis of this compound involves a two-step sequence starting from the commercially available precursor, 2-chloroanisole. This pathway leverages a directed ortho-lithiation to precisely install the formyl group, which is subsequently reduced to the target alcohol.

Pathway Overview

This strategy hinges on the powerful directing effect of the methoxy group in the ortho-lithiation step, which overrides other potential sites of metalation. This level of regiocontrol is difficult to achieve with classical electrophilic aromatic substitution methods like Friedel-Crafts or Vilsmeier-Haack reactions, where mixtures of isomers are often obtained.[7][8] The subsequent reduction of the aldehyde is a high-yielding and straightforward transformation.

Caption: Primary synthesis pathway via ortho-lithiation and reduction.

Step 1: Synthesis of 2-Chloro-3-methoxybenzaldehyde via Directed Ortho-Lithiation

Causality and Experimental Choice: Directed ortho-metalation (DoM) is a superior strategy for the regioselective functionalization of substituted aromatics.[8][9] In 2-chloroanisole, the methoxy group is a potent directed metalation group (DMG). The lone pairs on the oxygen atom coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium), delivering the base to the adjacent ortho position (C6).[9] This kinetically controlled deprotonation occurs specifically at this site, forming a stabilized aryllithium intermediate. Quenching this nucleophilic intermediate with an electrophile like N,N-dimethylformamide (DMF) introduces the formyl group precisely at the desired position.[8][10] This approach requires stringent anhydrous conditions, as organolithium reagents react rapidly with water.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Precursor Addition: Add 2-chloroanisole (1.0 eq.) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture. The solution may change color.

-

Reaction Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-chloro-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.[11]

Step 2: Reduction of 2-Chloro-3-methoxybenzaldehyde

Causality and Experimental Choice: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[11] Unlike stronger reducing agents like lithium aluminum hydride (LAH), NaBH₄ can be used in protic solvents like methanol or ethanol, and its work-up is significantly safer. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, controlling the rate of addition to manage any effervescence.

-

Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Slowly add water to quench the excess NaBH₄. Acidify the mixture slightly with dilute HCl to neutralize the borate salts.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography if necessary.[11]

Alternative Synthesis Pathway: Grignard Reaction

An alternative route involves the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde. This classic organometallic approach provides a different strategic disconnection for forming the C-C bond of the hydroxymethyl group.

Pathway Overview

This pathway begins with 2-chloro-3-methoxybromobenzene. The bromine atom is selectively converted into an organomagnesium halide (Grignard reagent) due to the higher reactivity of the C-Br bond compared to the C-Cl bond in this reaction. This nucleophilic Grignard reagent then attacks the electrophilic carbon of formaldehyde to yield the target alcohol after an acidic workup.[12][13]

Caption: Alternative synthesis via Grignard reaction.

Experimental Protocol Outline:

-

Grignard Reagent Formation: React 2-chloro-3-methoxybromobenzene with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.[14]

-

Reaction with Formaldehyde: Add the freshly prepared Grignard solution to a source of formaldehyde (e.g., paraformaldehyde or trioxane, which depolymerize in situ) at low temperature.

-

Work-up and Purification: Quench the reaction with aqueous acid (e.g., NH₄Cl or dilute HCl) and perform a standard extractive work-up and purification as described in the previous methods.[15]

Comparative Analysis of Synthesis Pathways

| Feature | Primary Pathway (Ortho-lithiation) | Alternative Pathway (Grignard) |

| Regioselectivity | Excellent; precisely controlled by the directing group.[8] | Excellent; controlled by the position of the starting halide. |

| Starting Material | 2-Chloroanisole (commercially available).[16] | 2-Chloro-3-methoxybromobenzene (may require synthesis). |

| Key Reagents | n-Butyllithium, DMF, NaBH₄. | Magnesium, Formaldehyde. |

| Reaction Conditions | Requires very low temperatures (-78 °C) and stringent anhydrous conditions. | Requires stringent anhydrous conditions but is often run at milder temperatures.[12] |

| Scalability | Can be challenging to scale due to low temperatures and organolithium handling. | Generally more scalable for industrial applications. |

| Advantages | High predictability and control over substitution pattern. | Classic, well-understood reaction; avoids low-temperature cryogenics. |

| Disadvantages | Use of pyrophoric n-BuLi; requires cryogenic setup. | Precursor may be less accessible; Grignard formation can be sensitive. |

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through a two-step sequence involving the directed ortho-lithiation of 2-chloroanisole followed by reduction. This pathway offers unparalleled regiochemical control, which is paramount for the synthesis of complex, multi-substituted aromatic compounds. While the Grignard-based approach presents a viable alternative, its practicality is contingent on the availability of the requisite aryl bromide precursor. For researchers and drug development professionals, a firm grasp of these methodologies is essential for the efficient and precise construction of novel chemical entities where the specific placement of functional groups like chloro and methoxy is critical for achieving desired biological activity.

References

- Vertex AI Search. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- PubChemLite. (n.d.). This compound (C8H9ClO2).

- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.

- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.

- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).

- BYJU'S. (n.d.). Grignard Reaction Mechanism.

- Wikipedia. (n.d.). Formylation.

- ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Thieme. (n.d.). A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.

- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table.

- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy - Organic Syntheses Procedure.

- European Patent Office. (1992, December 10). FORMYLATION PROCESS FOR AROMATIC ALDEHYDES - EP 0690835 B1.

- University of Rochester. (n.d.). Directed (ortho) Metallation.

- Chembase.cn. (n.d.). This compound.

- ACS Publications. (2025, July 30). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.

- MDPI. (n.d.). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate.

- ResearchGate. (2025, August 6). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF.

- IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.

- PubChem. (n.d.). 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779.

- PubChem. (n.d.). (2-Chloro-3-nitrophenyl)methanol | C7H6ClNO3 | CID 15132843.

- MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

- 1. drughunter.com [drughunter.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. m.youtube.com [m.youtube.com]

- 5. PubChemLite - this compound (C8H9ClO2) [pubchemlite.lcsb.uni.lu]

- 6. tazaspersonalizadas.cl [tazaspersonalizadas.cl]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. byjus.com [byjus.com]

- 15. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 16. 2-Chloroanisole | 766-51-8 [chemicalbook.com]

Spectroscopic data for (2-Chloro-3-methoxyphenyl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-3-methoxyphenyl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic alcohol with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its precise structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydroxymethyl group, necessitates rigorous analytical characterization to ensure identity, purity, and quality for any downstream application.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a trusted and authoritative resource.

Chemical Identity and Spectroscopic Summary

The structural integrity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers an unambiguous confirmation of the molecule's constitution.

-

Molecular Formula: C₈H₉ClO₂

-

Molecular Weight: 172.61 g/mol

-

Monoisotopic Mass: 172.02911 Da[1]

-

Structure:

(Note: Image is a representative structure for visualization)

The following table summarizes the key expected spectroscopic data for this compound.

| Technique | Parameter | Expected Data and Interpretation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~6.8-7.3 ppm), Methylene protons (-CH₂OH, ~4.7 ppm), Hydroxyl proton (-OH, variable), Methoxy protons (-OCH₃, ~3.9 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~110-160 ppm), Methylene carbon (-CH₂OH, ~60-65 ppm), Methoxy carbon (-OCH₃, ~56 ppm). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C aromatic ring stretch (~1450-1600 cm⁻¹), C-O stretches (~1030-1250 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹). |

| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular ion peak [M]⁺ at m/z 172, with a characteristic [M+2]⁺ isotope peak for chlorine. Key fragments include loss of H₂O (m/z 154) and loss of CH₂OH (m/z 141). |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure.

Expected ¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~7.2 - 7.3 | Triplet (t) | ~8.0 | 1H |

| Ar-H | ~6.9 - 7.0 | Doublet (d) | ~8.0 | 1H |

| Ar-H | ~6.8 - 6.9 | Doublet (d) | ~8.0 | 1H |

| -CH ₂OH | ~4.7 | Singlet (s) | N/A | 2H |

| -OH | Variable (~1.5-3.0) | Broad Singlet (br s) | N/A | 1H |

| -OCH ₃ | ~3.9 | Singlet (s) | N/A | 3H |

Expert Insights & Causality

The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to avoid large solvent signals that would obscure the analyte's peaks.[2] Tetramethylsilane (TMS) is used as an internal standard, with its proton signal defined as 0.0 ppm, providing a universal reference point for chemical shifts.[2] The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Instrument Setup & Calibration:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Reference the spectrum to the TMS signal at 0.0 ppm.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase-correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the signals to determine the relative ratios of protons.

-

Workflow Diagram: ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

Expected ¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| C -Cl (Aromatic) | ~133 |

| C -OCH₃ (Aromatic) | ~156 |

| C -CH₂OH (Aromatic) | ~138 |

| Ar-C H | ~127 |

| Ar-C H | ~120 |

| Ar-C H | ~112 |

| -C H₂OH | ~61 |

| -OC H₃ | ~56 |

Expert Insights & Causality

Proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum. This technique irradiates the sample at proton frequencies, which collapses the carbon-proton coupling and results in a spectrum of sharp singlets, making it easier to interpret. The chemical shifts are referenced against the CDCl₃ solvent peak, which appears as a triplet at approximately 77.16 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Instrument Setup:

-

Use the same lock and shim settings from the ¹H experiment.

-

Set up a proton-decoupled pulse sequence.

-

-

Data Acquisition:

-

Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Workflow Diagram: ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1580, 1470 | C=C Stretch | Aromatic Ring |

| 1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1030 | C-O Stretch | Primary Alcohol (-CH₂OH) |

| 780 | C-Cl Stretch | Aryl Halide |

Expert Insights & Causality

The hydroxyl (-OH) stretching band appears broad due to intermolecular hydrogen bonding, a hallmark of alcohols. The analysis is often performed on a neat (thin film) sample between salt (NaCl or KBr) plates, as this is a fast and simple method for liquids or low-melting solids. This avoids the use of solvents which have their own IR absorptions.